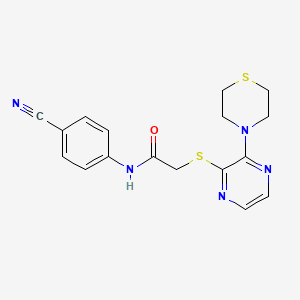

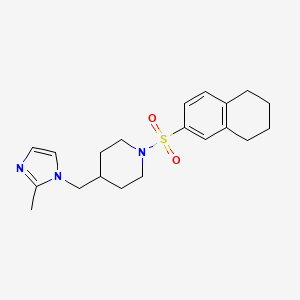

![molecular formula C15H15F3N6O3S2 B2410378 1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034418-22-7](/img/structure/B2410378.png)

1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound or its analogs has been described in several studies. For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors . Another study synthesized six series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)-pyrazoles and evaluated their activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzo[c][1,2,5]thiadiazol-4-ylsulfonyl group attached to a piperidin-4-yl group, which is further connected to a 1,2,4-triazol-5(4H)-one ring. The triazolone ring carries a methyl and a trifluoromethyl group .

Scientific Research Applications

Enzyme Inhibition Applications

A series of compounds, including structures related to the given chemical, have been explored for their inhibitory activities against human carbonic anhydrase isozymes. These enzymes are involved in various physiological and pathological processes, making them targets for therapeutic intervention. The research demonstrated that certain derivatives exhibit low nanomolar inhibitory activity against specific carbonic anhydrase isoforms, particularly those associated with tumor growth, such as hCA IX and XII. This suggests potential applications in cancer therapy through the selective inhibition of tumor-associated enzymes (Alafeefy et al., 2015).

Antimicrobial and Antifungal Activity

Another area of application involves the antimicrobial and antifungal properties of derivatives. Compounds synthesized from structures related to the specified chemical have shown significant activity against various bacterial and fungal strains. These findings highlight the potential for developing new antimicrobial agents to address the challenge of resistant pathogens (Vankadari et al., 2013).

Anticancer Activity

Derivatives of the compound have also been evaluated for their anticancer activity. The structural framework has been utilized to create novel molecules with the potential to inhibit cancer cell growth. Research in this domain suggests the compound's derivatives could serve as leads for the development of new cancer therapeutics, demonstrating the chemical's versatility and potential in drug discovery (Küçükgüzel et al., 2013).

Biological Activity Studies

Further studies have synthesized and characterized new derivatives, examining their biological activities, including antibacterial and antiviral effects. These studies provide insights into the compound's utility as a scaffold for developing agents with diverse biological activities, underscoring its significance in medicinal chemistry research (Khalid et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential therapeutic applications, and detailed investigation of its physical and chemical properties. Further studies could also explore its synthesis in more detail, potentially leading to the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

The compound contains a benzothiadiazole moiety, which is known to be a part of various bioactive molecules. Benzothiadiazoles have been found in compounds with antimicrobial, antiviral, and anticancer activities . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Benzothiadiazoles often act by interacting with biological macromolecules, but the exact interactions would depend on the specific structure of the compound and its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Benzothiadiazoles are often involved in pathways related to cell growth and proliferation, due to their presence in various anticancer compounds .

Pharmacokinetics

The ADME properties of the compound would depend on its specific structure. Factors that could influence its bioavailability include its size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, benzothiadiazoles can have a wide range of effects, from inhibiting microbial growth to killing cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active in different parts of the body due to variations in pH .

properties

IUPAC Name |

2-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N6O3S2/c1-22-13(15(16,17)18)19-24(14(22)25)9-5-7-23(8-6-9)29(26,27)11-4-2-3-10-12(11)21-28-20-10/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAVDWGYYVATOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

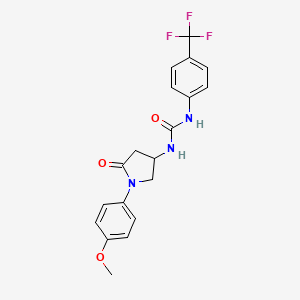

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)

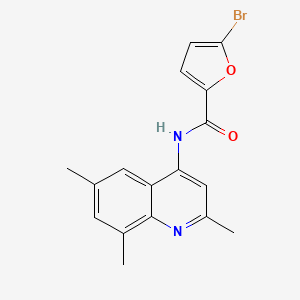

![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)

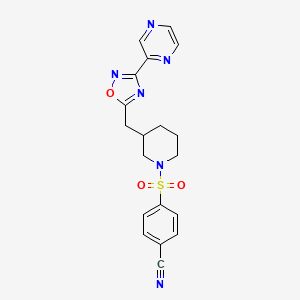

![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)